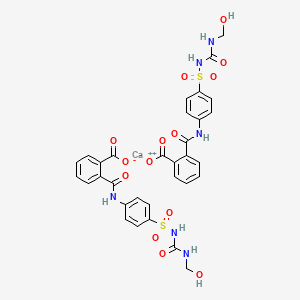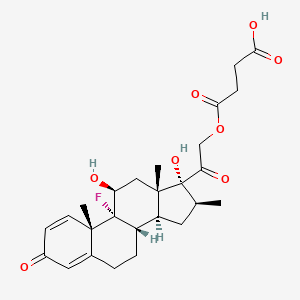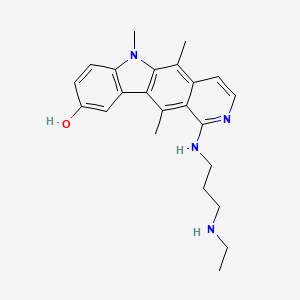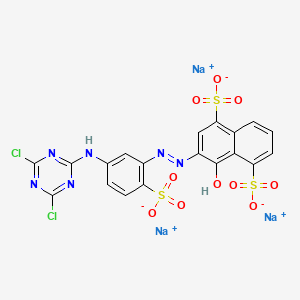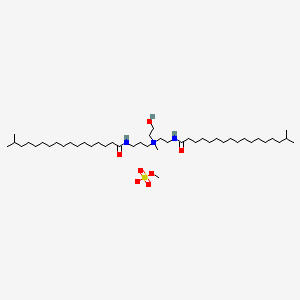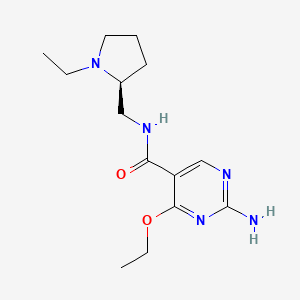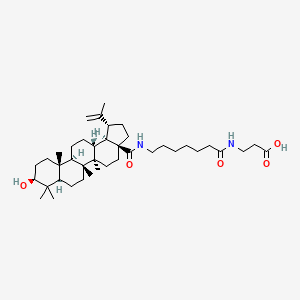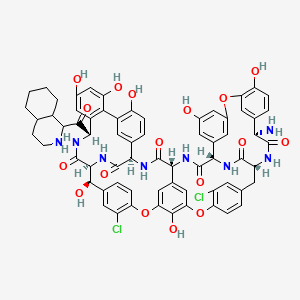
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-ピリミジンジオン, 5-((3,4-ジメトキシフェニル)メチレン)-1-((2,4-ジメチルフェニル)メチレン)ジヒドロ-3-フェニル-2-チオキソ-は、ピリミジンジオン類に属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
4,6(1H,5H)-ピリミジンジオン, 5-((3,4-ジメトキシフェニル)メチレン)-1-((2,4-ジメチルフェニル)メチレン)ジヒドロ-3-フェニル-2-チオキソ-の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれる場合があります。
縮合反応: 適切なアルデヒドとケトンを、酸性または塩基性条件下でピリミジンジオン誘導体と組み合わせる。
環化反応: 中間体の環化によってピリミジンジオン環を形成する。
チオ化: ローソン試薬や五硫化リンなどの試薬を用いて、チオキソ基を導入する。
工業的製法
このような複雑な化合物の工業的製法は、通常、収率と純度を最大化する反応条件の最適化を伴います。これには、以下が含まれる場合があります。
触媒: 反応速度と選択性を高めるために触媒を使用する。
精製技術: クロマトグラフィー、再結晶、蒸留などの方法を用いて最終生成物を精製する。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and ketones with pyrimidinedione derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrimidinedione ring through cyclization of intermediate compounds.
Thionation: Introduction of the thioxo group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, recrystallization, or distillation to purify the final product.
化学反応の分析
反応の種類
4,6(1H,5H)-ピリミジンジオン, 5-((3,4-ジメトキシフェニル)メチレン)-1-((2,4-ジメチルフェニル)メチレン)ジヒドロ-3-フェニル-2-チオキソ-は、以下の様々な化学反応を起こすことができます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化された誘導体に転換する。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールまたはアミンに還元する。
置換: 求核置換反応または求電子置換反応によって、異なる官能基を導入する。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 縮合反応や環化反応のための酸性または塩基性触媒。
主な生成物
これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化によってケトンまたはカルボン酸が生成される一方、還元によってアルコールまたはアミンが生成される場合があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されている。
医学: 潜在的な治療効果や薬物開発について調査されている。
産業: 特定の特性を持つ先端材料の製造に使用される。
作用機序
4,6(1H,5H)-ピリミジンジオン, 5-((3,4-ジメトキシフェニル)メチレン)-1-((2,4-ジメチルフェニル)メチレン)ジヒドロ-3-フェニル-2-チオキソ-の作用機序は、分子標的や経路との相互作用を伴います。これには、以下が含まれる場合があります。
酵素への結合: 生物学的プロセスに関与する特定の酵素を阻害または活性化する。
受容体との相互作用: 治療効果を生み出すために受容体活性を調節する。
経路の調節: 細胞機能を変化させるためにシグナル伝達経路に影響を与える。
6. 類似化合物の比較
類似化合物
4,6(1H,5H)-ピリミジンジオン誘導体: ピリミジンジオンコア構造は同じだが、置換基が異なる化合物。
チオキソ化合物: 様々な化学骨格を持つ、チオキソ基を含む分子。
独自性
4,6(1H,5H)-ピリミジンジオン, 5-((3,4-ジメトキシフェニル)メチレン)-1-((2,4-ジメチルフェニル)メチレン)ジヒドロ-3-フェニル-2-チオキソ-は、官能基と構造的特徴の特定の組み合わせによってユニークです。これは、他の類似化合物と比較して、独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
4,6(1H,5H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione core structures but different substituents.
Thioxo Compounds: Molecules containing the thioxo group with varying chemical backbones.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
89516-62-1 |
|---|---|
分子式 |
C28H26N2O4S |
分子量 |
486.6 g/mol |
IUPAC名 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-[(2,4-dimethylphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H26N2O4S/c1-18-10-12-21(19(2)14-18)17-29-26(31)23(15-20-11-13-24(33-3)25(16-20)34-4)27(32)30(28(29)35)22-8-6-5-7-9-22/h5-16H,17H2,1-4H3/b23-15+ |
InChIキー |
DKMZWCRQWDCVQP-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


